5,5,13-trimethyl-N-(2-phenylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8,8-trimethyl-N-(2-phenylethyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine is a complex heterocyclic compound. This compound is notable for its unique structure, which combines multiple fused rings, including pyrano, pyrido, thieno, and pyrimidine systems. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
The synthesis of 2,8,8-trimethyl-N-(2-phenylethyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine can involve several steps, typically starting with the construction of the core heterocyclic systems. One common method involves the Dimroth rearrangement, which is a type of isomerization that involves the relocation of heteroatoms within the rings of condensed systems . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light . Industrial production methods would likely involve optimizing these conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can be facilitated by reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving heterocyclic compounds.
Medicine: Potential use as a therapeutic agent due to its unique structure and possible biological activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar compounds to 2,8,8-trimethyl-N-(2-phenylethyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine include other fused heterocyclic systems such as:
Indole derivatives: Known for their diverse biological activities.
Imidazole derivatives: Notable for their antimicrobial potential.
Thieno[3,2-d]pyrimidine derivatives: Studied for their therapeutic potential.
The uniqueness of 2,8,8-trimethyl-N-(2-phenylethyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine lies in its specific combination of fused rings and functional groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C23H24N4OS |
---|---|
Molecular Weight |
404.5g/mol |
IUPAC Name |
5,5,13-trimethyl-N-(2-phenylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine |
InChI |
InChI=1S/C23H24N4OS/c1-14-25-19-17-11-16-13-28-23(2,3)12-18(16)27-22(17)29-20(19)21(26-14)24-10-9-15-7-5-4-6-8-15/h4-8,11H,9-10,12-13H2,1-3H3,(H,24,25,26) |
InChI Key |
MEMDBMHUCAUIGH-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=N1)NCCC3=CC=CC=C3)SC4=C2C=C5COC(CC5=N4)(C)C |
Canonical SMILES |
CC1=NC2=C(C(=N1)NCCC3=CC=CC=C3)SC4=C2C=C5COC(CC5=N4)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.